molecular formula C7H4ClF2NO3 B2413194 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene CAS No. 1261672-73-4

1-Chloro-2-(difluoromethoxy)-3-nitrobenzene

Cat. No. B2413194
CAS RN: 1261672-73-4
M. Wt: 223.56
InChI Key: MLTJPWGXJFXZSI-UHFFFAOYSA-N
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Description

“1-Chloro-2-(difluoromethoxy)-3-fluorobenzene” is a compound with the CAS Number: 1136961-91-5 . It has a molecular weight of 196.56 . It’s a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for “1-Chloro-2-(difluoromethoxy)-3-fluorobenzene” is 1S/C7H4ClF3O/c8-4-2-1-3-5 (9)6 (4)12-7 (10)11/h1-3,7H .


Physical And Chemical Properties Analysis

“1-Chloro-2-(difluoromethoxy)-3-fluorobenzene” is a liquid at ambient temperature .

Scientific Research Applications

Isotopic Abundance Analysis in Chemical Intermediates

1-Chloro-3-nitrobenzene (3-CNB), a related compound, is used as a chemical intermediate in the production of pharmaceuticals, dyes, and agricultural chemicals. Research has shown that biofield energy treatment on 3-CNB can significantly alter its isotopic abundance ratios, which may affect its physicochemical and thermal properties, potentially impacting its utility in various industrial applications (Trivedi et al., 2016).

Synthesis of Derivatives for Chemical Reactions

The synthesis of new derivatives from 1-chloro-2-nitrobenzene has been explored, creating compounds that can be used in further nucleophilic substitution reactions. These derivatives have applications in synthesizing compounds like trifluralin and benzothiazole N-oxide, important in agricultural and heterocyclic chemistry (Sipyagin et al., 2004).

Molecular Interactions and Structural Analysis

Studies have investigated the crystal structure of 1-chloro-2-nitrobenzene, focusing on its molecular interactions such as N—O⋯Cl halogen bonds and aromatic π–π stacking. This research is vital for understanding the molecular behavior near phase transitions, which is important in material science and crystallography (Mossakowska & Wójcik, 2007).

Microbial Degradation and Environmental Applications

Research involving Pseudomonas acidovorans XII has shown that this bacterial strain can utilize 1-chloro-4-nitrobenzene, a compound structurally similar to 1-Chloro-2-(difluoromethoxy)-3-nitrobenzene, as a carbon, nitrogen, and energy source. This finding has implications for the microbial degradation of chloronitrobenzenes, offering potential environmental benefits in bioremediation (Shah, 2014).

Electrosynthetic Applications

Electrochemical reductions of chloronitrobenzene derivatives have been studied for their applications in electrosynthesis. These studies provide insights into synthetic routes for compounds like 1-nitro-2-vinylbenzene and 1H-Indole, which have significance in organic synthesis and pharmaceutical applications (Du & Peters, 2010).

Safety and Hazards

The compound has a GHS07 pictogram. The signal word is “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P271, P261, and P280 .

properties

IUPAC Name

1-chloro-2-(difluoromethoxy)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-4-2-1-3-5(11(12)13)6(4)14-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTJPWGXJFXZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(difluoromethoxy)-3-nitrobenzene

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